molecular formula C22H26N2O5 B2991579 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955705-61-0

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2991579
CAS No.: 955705-61-0
M. Wt: 398.459
InChI Key: GKHMUQBWVXAVBQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule that incorporates both a 1,2,3,4-tetrahydroisoquinoline and a 3,4,5-trimethoxybenzamide moiety. This structure is of significant interest in medicinal chemistry and pharmacological research. Compounds based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been extensively investigated for their diverse biological activities, including as beta-adrenergic receptor blocking agents . Simultaneously, the 3,4,5-trimethoxybenzoyl group is a common pharmacophore found in molecules that interact with tubulin and exhibit potent antiproliferative effects, as seen in analogs of resveratrol that inhibit ribonucleotide reductase—a key enzyme in DNA synthesis—and induce apoptosis in cancer cell lines . The propionyl substitution on the tetrahydroisoquinoline nitrogen may influence the compound's pharmacokinetic properties and target binding affinity. This molecule is provided as a high-purity solid for research purposes exclusively. It is intended for use in in vitro binding assays, enzyme inhibition studies, and cellular mechanism-of-action studies to further elucidate its potential biological applications. Researchers can employ this compound as a chemical tool to probe signaling pathways or as a lead structure for the development of novel therapeutic agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-20(25)24-9-8-14-6-7-17(10-16(14)13-24)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHMUQBWVXAVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Benzamide Substituents

  • Target Compound : The 3,4,5-trimethoxy arrangement on the benzamide ring provides symmetrical electron-donating groups, which may enhance solubility and influence binding affinity through π-π stacking or hydrogen bonding .
  • The 4-(trifluoromethyl) substituent in the cyclopropane derivative introduces strong electron-withdrawing effects, likely impacting metabolic stability and lipophilicity .

Acyl Group Variations

  • Target Compound : The propionyl group (CH₂CH₂CO-) is a flexible aliphatic chain, which may confer different pharmacokinetic properties compared to aromatic or cyclic acyl groups.
  • Comparison: Furan-2-carbonyl (CAS 955666-18-9): The heteroaromatic furan ring could engage in additional dipole interactions or serve as a hydrogen bond acceptor .

Physicochemical and Pharmacological Considerations

  • The cyclopropane derivative (388.4 g/mol) and thiophene analog (422.5 g/mol) are more compliant .
  • Polar Surface Area (PSA) : The thiophene derivative’s PSA (96.11 Ų) indicates moderate polarity, while trimethoxy-substituted compounds likely have higher PSA due to multiple oxygen atoms, affecting blood-brain barrier penetration .

Biological Activity

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Trimethoxyphenyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Tetrahydroisoquinoline Moiety : Known for various biological activities, including neuroprotective effects.
  • Propionyl Group : May enhance binding affinity to biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 20 µM.
  • HCT116 (Colon Cancer) : Showed comparable activity with IC50 values around 25 µM.

Table 1 summarizes the cytotoxic effects against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-720
HCT11625
T47D30

Neuroprotective Effects

The tetrahydroisoquinoline structure is associated with neuroprotective properties. Preliminary studies suggest that the compound may reduce oxidative stress in neuronal cells and promote neuronal survival under stress conditions.

Antimicrobial Activity

Preliminary evaluations indicate potential antimicrobial properties against various pathogens. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Receptor Binding : Interaction with specific receptors (e.g., serotonin or dopamine receptors).
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in cells.

Case Studies

Several case studies have documented the effects of this compound in various experimental models:

  • Study on MCF-7 Cells : A detailed study demonstrated that treatment with the compound led to increased apoptosis markers and decreased cell viability in MCF-7 cells. The study highlighted a significant downregulation of Bcl-2 and upregulation of Bax proteins.
  • Neuroprotection in Rodent Models : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound showed a reduction in neuronal loss and improved cognitive function as assessed by behavioral tests.

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